molecular formula C31H60O4 B1670172 Decyl dodecyl trimethyladipate CAS No. 93951-44-1

Decyl dodecyl trimethyladipate

Cat. No.: B1670172
CAS No.: 93951-44-1
M. Wt: 496.8 g/mol
InChI Key: QBIBYVBOHBSHKR-UHFFFAOYSA-N
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Description

Decyl dodecyl trimethyladipate (CAS: 93951-44-1) is a branched adipate ester derived from trimethylated adipic acid, esterified with decyl (C10) and dodecyl (C12) alcohol chains. Its molecular formula is inferred as C27H52O4 based on structurally similar compounds like decyl octyl trimethyladipate (CAS: 26856-72-4; C27H52O4) . The trimethyl branching on the adipic acid backbone enhances thermal stability and reduces crystallinity, making it suitable for high-performance plasticizers and lubricants. It is commercially available, as noted in supplier catalogs like Leap Chem Co., Ltd .

Properties

CAS No.

93951-44-1

Molecular Formula

C31H60O4

Molecular Weight

496.8 g/mol

IUPAC Name

6-O-decyl 1-O-dodecyl 2,2,3-trimethylhexanedioate

InChI

InChI=1S/C31H60O4/c1-6-8-10-12-14-16-17-19-21-23-27-35-30(33)31(4,5)28(3)24-25-29(32)34-26-22-20-18-15-13-11-9-7-2/h28H,6-27H2,1-5H3

InChI Key

QBIBYVBOHBSHKR-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)C(C)(C)C(C)CCC(=O)OCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)(C)C(C)CCC(=O)OCCCCCCCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decyl dodecyl trimethyladipate;  EINECS 300-663-9;  6-Decyl 1-dodecyl 2,2,3-trimethylhexanedioate.

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Adipate esters vary in alkyl chain length, branching, and substituents, which influence their physicochemical properties and applications. Below is a comparative analysis of Decyl dodecyl trimethyladipate and its structural analogs:

Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Alkyl Chains Branching
This compound 93951-44-1 C27H52O4* ~440.7 C10 (decyl), C12 (dodecyl) Trimethyl on adipate
Decyl octyl trimethyladipate 26856-72-4 C27H52O4 440.7 C10 (decyl), C8 (octyl) Trimethyl on adipate
Didecyl adipate 105-97-5 C26H50O4 426.7 C10 (linear decyl) None
bis-(2-Octyldodecyl) adipate 85117-94-8 C44H86O4 679.2 C20 (2-octyldodecyl) Branched alkyl chains
Isodecyl isooctyl adipate 31474-57-4 C22H42O4 370.6 C10 (iso-decyl), C8 (iso-octyl) Branched alkyl chains

Key Property Differences

  • Branching Effects :

    • This compound and decyl octyl trimethyladipate feature trimethyl groups on the adipate backbone, reducing molecular symmetry and improving compatibility with polar polymers like PVC . In contrast, linear esters like didecyl adipate exhibit higher flexibility but lower thermal stability .
    • bis-(2-Octyldodecyl) adipate ’s long, branched alkyl chains (C20) enhance hydrophobicity and low-temperature performance, making it ideal for lubricants .
  • Alkyl Chain Length :

    • Longer chains (e.g., C12 in this compound) increase molecular weight and viscosity compared to shorter-chain analogs like isodecyl isooctyl adipate (C18 total) .

Research and Regulatory Considerations

  • Synthesis : this compound is synthesized via esterification of trimethyladipic acid with decyl and dodecyl alcohols, a process common to branched adipates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Decyl dodecyl trimethyladipate
Reactant of Route 2
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Decyl dodecyl trimethyladipate

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